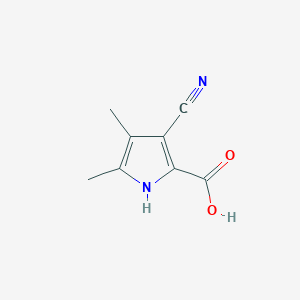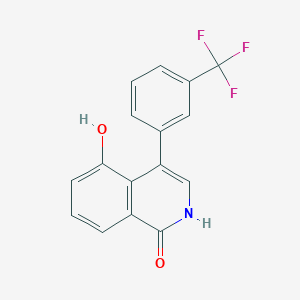
N'-Acetyl-5-ethoxyoxazole-2-carbohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N’-Acetyl-5-ethoxyoxazole-2-carbohydrazide is a heterocyclic compound that belongs to the oxazole family This compound is characterized by the presence of an oxazole ring, which is a five-membered ring containing one oxygen and one nitrogen atom
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N’-Acetyl-5-ethoxyoxazole-2-carbohydrazide typically involves the reaction of ethyl oxalyl chloride with hydrazine hydrate, followed by acetylation. The reaction conditions often include the use of solvents such as ethanol or methanol and may require refluxing to ensure complete reaction. The general steps are as follows:
Formation of Ethyl Oxalyl Hydrazide: Ethyl oxalyl chloride reacts with hydrazine hydrate to form ethyl oxalyl hydrazide.
Cyclization: The ethyl oxalyl hydrazide undergoes cyclization to form the oxazole ring.
Acetylation: The final step involves acetylation of the oxazole derivative to yield N’-Acetyl-5-ethoxyoxazole-2-carbohydrazide.
Industrial Production Methods
Industrial production methods for N’-Acetyl-5-ethoxyoxazole-2-carbohydrazide may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
化学反応の分析
Types of Reactions
N’-Acetyl-5-ethoxyoxazole-2-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form oxazole derivatives with different functional groups.
Reduction: Reduction reactions can convert the oxazole ring into other heterocyclic structures.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ethoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like amines, thiols, and halides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives with hydroxyl or carbonyl groups, while substitution reactions can produce a variety of substituted oxazoles.
科学的研究の応用
N’-Acetyl-5-ethoxyoxazole-2-carbohydrazide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as an antimicrobial, anticancer, and anti-inflammatory agent.
Industry: It is used in the production of materials with specific properties, such as polymers and coatings.
作用機序
The mechanism of action of N’-Acetyl-5-ethoxyoxazole-2-carbohydrazide involves its interaction with specific molecular targets. The oxazole ring can interact with enzymes and receptors, modulating their activity. The compound may inhibit or activate certain pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
類似化合物との比較
Similar Compounds
Cyanoacetohydrazide: A precursor in the synthesis of various heterocyclic compounds.
Indole Derivatives: Known for their diverse biological activities, including antiviral and anticancer properties.
Benzofuran Derivatives: Exhibiting strong biological activities such as anti-tumor and antibacterial effects.
Uniqueness
N’-Acetyl-5-ethoxyoxazole-2-carbohydrazide is unique due to its specific structure, which combines an oxazole ring with an acetyl and ethoxy group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
特性
分子式 |
C8H11N3O4 |
|---|---|
分子量 |
213.19 g/mol |
IUPAC名 |
N'-acetyl-5-ethoxy-1,3-oxazole-2-carbohydrazide |
InChI |
InChI=1S/C8H11N3O4/c1-3-14-6-4-9-8(15-6)7(13)11-10-5(2)12/h4H,3H2,1-2H3,(H,10,12)(H,11,13) |
InChIキー |
QKPGTMWVSAKADP-UHFFFAOYSA-N |
正規SMILES |
CCOC1=CN=C(O1)C(=O)NNC(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-chloro-N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-4-methylbenzamide](/img/structure/B12892983.png)
![Copper;4-methyl-2-[2-[(5-methyl-2-oxidophenyl)methylideneamino]ethyliminomethyl]phenolate](/img/structure/B12893004.png)
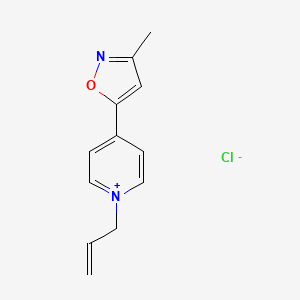
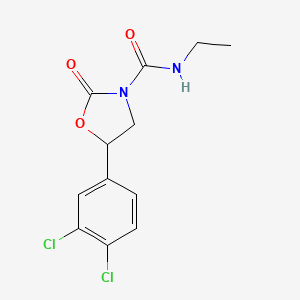
![{2-[2-(4-Fluorophenyl)ethyl]-1,3-oxazol-4-yl}methanol](/img/structure/B12893019.png)
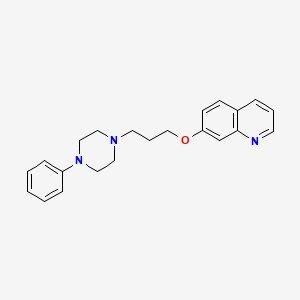
![1,3-Dioxo-1,2,3,4,5,6-hexahydrocyclopenta[c]pyrrol-4-yl acetate](/img/structure/B12893034.png)

